5alpha-Androstan-3alpha-ol-17-one-16,16-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 is a deuterated steroid compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-3alpha-ol-17-one-16,16-d2 involves the incorporation of deuterium into the steroid framework. This can be achieved through various synthetic routes, including the use of deuterated reagents or catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may yield a secondary alcohol.
Scientific Research Applications
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism and degradation.
Biology: Employed in studies of steroid hormone action and metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying the pharmacokinetics of steroid drugs.
Industry: Used in the development of new materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of 5alpha-Androstan-3alpha-ol-17-one-16,16-d2 involves its interaction with specific molecular targets, such as steroid receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The pathways involved may include modulation of gene expression and enzyme activity, depending on the specific context of its use.
Comparison with Similar Compounds
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 can be compared with other similar compounds, such as:
5alpha-Androstan-3alpha-ol-17-one: The non-deuterated version of the compound.
5alpha-Androstan-3alpha-ol-17-one-16,16-d3: A trideuterated version with three deuterium atoms.
5alpha-Androstan-3alpha-ol-17-one-16,16-d4: A tetradeuterated version with four deuterium atoms.
The uniqueness of this compound lies in its specific deuterium labeling, which can provide distinct advantages in research applications, such as improved stability and altered metabolic pathways.
Properties
Molecular Formula |
C19H30O2 |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1/i6D2 |
InChI Key |
QGXBDMJGAMFCBF-SNPKRAFTSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)O)[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.